molecular formula C16H18N2O2 B2972244 N-(3-(quinolin-8-yloxy)propyl)cyclopropanecarboxamide CAS No. 1234896-41-3

N-(3-(quinolin-8-yloxy)propyl)cyclopropanecarboxamide

Cat. No. B2972244
M. Wt: 270.332
InChI Key: FVEGDDPFVAAXME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “N-(3-(quinolin-8-yloxy)propyl)cyclopropanecarboxamide” consists of a quinoline ring attached to a cyclopropane carboxamide group via a propyl linker. The quinoline ring is a bicyclic compound that is widely found in nature and has unique structural and chemical properties .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • The synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives demonstrates innovative cyclopropanation processes, offering insights into novel heterocyclic systems and their potential applications (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).
  • Research on the synthesis and antitubercular evaluation of novel substituted aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones presents a significant advancement in antimycobacterial activity, highlighting the compound's relevance in medicinal chemistry (Kantevari, Patpi, Sridhar, Yogeeswari, & Sriram, 2011).
  • A study on the direct arylation of C(sp3)-H bonds of cyclopropanes, facilitated by an auxiliary and catalyzed by Pd(OAc)2, underscores the compound's versatility in creating novel mono- and di-aryl-N-(quinolin-8-yl)cyclopropanecarboxamide scaffolds (Parella, Gopalakrishnan, & Babu, 2013).

Applications in Molecular Recognition and Medicinal Chemistry

  • Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol has been used as a chiral solvating agent for molecular recognition, showcasing the compound's utility in NMR and fluorescence spectroscopy for detecting isomers of various acids (Khanvilkar & Bedekar, 2018).
  • Derivatives of quinoline, such as SGI-1027, have been investigated for their inhibitory effects on DNA methyltransferase, suggesting potential therapeutic applications in modulating gene expression and addressing epigenetic disorders (Rilova et al., 2014).

properties

IUPAC Name

N-(3-quinolin-8-yloxypropyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c19-16(13-7-8-13)18-10-3-11-20-14-6-1-4-12-5-2-9-17-15(12)14/h1-2,4-6,9,13H,3,7-8,10-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEGDDPFVAAXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(quinolin-8-yloxy)propyl)cyclopropanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.